molecular formula C20H20N4O4 B2936236 ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate CAS No. 881219-79-0

ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate

Cat. No.: B2936236
CAS No.: 881219-79-0
M. Wt: 380.404
InChI Key: MRTYTFWBKMLAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is a heterocyclic compound featuring a benzoate ester core substituted at the 3-position with a butanamido linker connected to a 4-oxo-3,4-dihydro-1,2,3-benzotriazine moiety. This structure combines a lipophilic ethyl benzoate group with a benzotriazinone ring, a scaffold known for its pharmacological relevance, particularly as a modulator of G-protein-coupled receptors (e.g., GPR139) . The compound’s synthesis likely involves coupling reactions between activated benzoate esters and benzotriazinone intermediates, as inferred from analogous methodologies in heterocyclic chemistry .

Properties

IUPAC Name

ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTYTFWBKMLAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate typically involves multiple steps, starting with the preparation of the benzotriazinyl intermediate. The key steps include:

    Formation of the Benzotriazinyl Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the benzotriazinyl core.

    Coupling Reaction: The benzotriazinyl intermediate is then coupled with ethyl 3-aminobenzoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate involves its interaction with specific molecular targets. The benzotriazinyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone-Based Analogues

The 4-oxo-3,4-dihydro-1,2,3-benzotriazine core is a critical pharmacophore in neurotherapeutics. Patents highlight derivatives of this scaffold as GPR139 modulators for treating neurological disorders . Key comparisons include:

Compound Name Substituent/Modification Biological Target Key Properties/Activities Reference
Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate Butanamido linker to benzoate GPR139 (inferred) Potential CNS modulation, lipophilicity enhanced by ester group
Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate Methyl acetate substituent N/A Higher solubility due to shorter alkyl chain
4-Oxo-3,4-dihydro-1,2,3-benzotriazine (parent scaffold) Unmodified benzotriazinone GPR139 Baseline activity in receptor modulation

Key Findings :

  • The butanamido linker in the target compound likely improves membrane permeability compared to shorter-chain analogues (e.g., methyl acetate derivative) .
  • The ethyl benzoate group introduces steric bulk, which may influence receptor binding kinetics compared to unmodified benzotriazinones .
Ethyl Benzoate Derivatives with Heteroaryl Substituents

Ethyl benzoates with heteroaryl groups at the 4-position (e.g., I-6230, I-6232) exhibit structural parallels but differ in substituent chemistry :

Compound Name Substituent at 4-Position Biological Activity (Reported) Key Functional Differences
I-6230 4-(Pyridazin-3-yl)phenethylamino Unspecified Phenethylamino linker; pyridazine enhances π-π interactions
Target Compound 4-(Benzotriazinone)butanamido Inferred GPR139 modulation Benzotriazinone offers hydrogen-bonding sites vs. pyridazine’s flat heterocycle

Key Findings :

  • Butanamido linkers may confer greater conformational flexibility compared to rigid phenethylamino groups .
Heterocyclic Esters with SAR Insights

Compounds like benzo[b][1,4]oxazin-3(4H)-ones (e.g., 22m, 22n) highlight the impact of substituents on bioactivity :

Compound Name Core Structure Substituent Key SAR Insight
22m Benzo[b][1,4]oxazin-3(4H)-one Piperazine-carboxylate propanoyl Piperazine enhances solubility and CNS penetration
Target Compound Benzotriazinone Ethyl benzoate with butanamido Benzoate ester balances lipophilicity for blood-brain barrier transit

Key Findings :

  • Piperazine rings (as in 22m) improve water solubility, whereas ethyl benzoates prioritize lipophilicity for CNS targeting .
  • The benzotriazinone core may exhibit stronger oxidative stability compared to oxazinones due to aromatic nitrogen density .

Biological Activity

Ethyl 3-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C16H16N4O3
Molecular Weight: 312.33 g/mol
CAS Number: 155405-80-4

The compound features a benzotriazine moiety, which is known for its biological activity, particularly in modulating specific receptors.

Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, it has been noted that benzotriazine derivatives can act as modulators of GPR139, a receptor implicated in metabolic processes and neurological functions .

Antitumor Activity

Several studies have highlighted the antitumor potential of benzotriazine derivatives. For example, compounds within this class have shown efficacy in inhibiting tumor growth in various cancer models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Preliminary data suggest that compounds similar to this compound may offer neuroprotective benefits. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies

  • Study on GPR139 Modulation : A patent describes the use of benzotriazine derivatives for treating conditions linked to GPR139 dysregulation. The study demonstrated that these compounds could effectively modulate receptor activity in vitro .
  • Antitumor Efficacy : In a preclinical study involving xenograft models, a related compound exhibited significant tumor reduction compared to controls. This suggests that structural modifications around the benzotriazine core can enhance anticancer properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundPotential GPR139 modulatorPatent US20160145218A1
Benzotriazine derivative XAntitumorStudy on xenograft models
Benzotriazine derivative YAntimicrobialLiterature review

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.